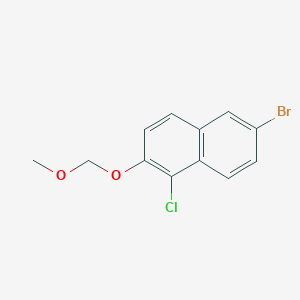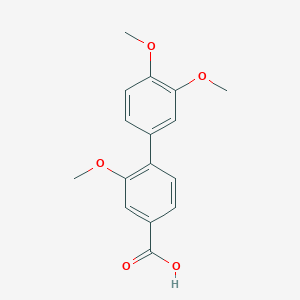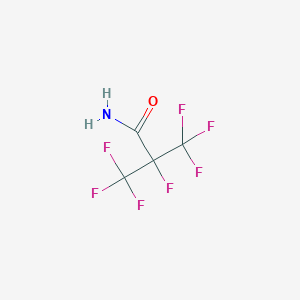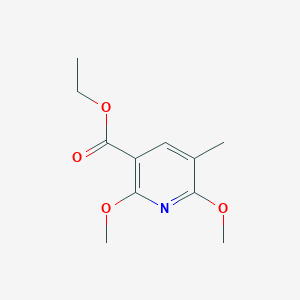![molecular formula C20H20FNO3 B6296549 N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide CAS No. 116292-03-6](/img/structure/B6296549.png)
N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide is a phthalimide derivative with the molecular formula C20H20FNO3 and a molecular weight of 341.4 g/mol
Preparation Methods
The synthesis of N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide typically involves a multi-step process. The starting materials and specific reaction conditions can vary, but a common synthetic route includes the following steps:
Formation of the Fluoromethyl Intermediate:
Benzyloxy Group Addition: The next step involves the addition of a benzyloxy group to the intermediate compound.
Phthalimide Formation: Finally, the phthalimide moiety is introduced to complete the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide has shown potential in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to evaluate its potential as a lead compound in drug development, targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application. In drug development, for example, the compound may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide can be compared with other phthalimide derivatives and compounds with similar structures. Some similar compounds include:
N-Phthaloylglutamic Acid: Another phthalimide derivative with different functional groups.
N-(4-Methoxybenzyl)phthalimide: A compound with a methoxybenzyl group instead of a benzyloxy group.
N-(4-Fluorobenzyl)phthalimide: A compound with a fluorobenzyl group instead of a fluoromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-fluoro-5-phenylmethoxypentan-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c21-13-16(9-6-12-25-14-15-7-2-1-3-8-15)22-19(23)17-10-4-5-11-18(17)20(22)24/h1-5,7-8,10-11,16H,6,9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQUYDZTPMLBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(CF)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid](/img/structure/B6296520.png)





![8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B6296567.png)

